4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde

Physicochemical Property Differentiation Halogen Exchange Lead Optimization

4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde (CAS 100482-85-7) is a polyhalogenated butyraldehyde derivative with the molecular formula C5H4Cl3F3O2 and a molecular weight of 259.44 g/mol. The compound features a butanal backbone substituted with dichloro, fluoro, hydroxy, and chlorodifluoromethyl groups, which imparts distinct reactivity compared to non-halogenated or less-halogenated analogs.

Molecular Formula C5H4Cl3F3O2
Molecular Weight 259.43 g/mol
CAS No. 100482-85-7
Cat. No. B008604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde
CAS100482-85-7
Synonyms4,4-dichloro-3-(chloro-difluoro-methyl)-4-fluoro-3-hydroxy-butanal
Molecular FormulaC5H4Cl3F3O2
Molecular Weight259.43 g/mol
Structural Identifiers
SMILESC(C=O)C(C(F)(F)Cl)(C(F)(Cl)Cl)O
InChIInChI=1S/C5H4Cl3F3O2/c6-4(7,9)3(13,1-2-12)5(8,10)11/h2,13H,1H2
InChIKeyROAUSQYWMAOSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde (CAS 100482-85-7): A Specialized Halogenated Butyraldehyde for Research and Industrial Sourcing


4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde (CAS 100482-85-7) is a polyhalogenated butyraldehyde derivative with the molecular formula C5H4Cl3F3O2 and a molecular weight of 259.44 g/mol . The compound features a butanal backbone substituted with dichloro, fluoro, hydroxy, and chlorodifluoromethyl groups, which imparts distinct reactivity compared to non-halogenated or less-halogenated analogs . It is primarily utilized as a research chemical and synthetic intermediate in fields such as pharmaceuticals, agrochemicals, and materials science .

Why Generic Substitution of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde Is Not Straightforward


In-class halogenated butyraldehydes cannot be simply interchanged due to the significant impact that the specific halogen pattern (Cl vs. F, number and position of substituents) has on physicochemical properties, reactivity, and biological target engagement . The target compound's unique combination of a 4,4-dichloro-4-fluoro motif together with a 3-chlorodifluoromethyl group differentiates it from close analogs such as 4-chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxy-butanal (CAS 1690-52-4) [1]. These structural nuances critically influence boiling point, density, hydrogen-bonding capacity, and potential for selective enzyme inhibition, thereby making direct substitution without re-validation risky in both synthetic and pharmacological applications.

Quantitative Differentiation Evidence for 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde vs. Closest Analogs


Halogen Substitution Pattern Impact on Physicochemical Properties vs. 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxy-butanal (CAS 1690-52-4)

The target compound differs from CAS 1690-52-4 by having a 4,4-dichloro-4-fluoro substitution instead of a 4-chloro-4,4-difluoro pattern. This results in a higher molecular weight (259.44 vs. 242.98 g/mol) and a significantly higher boiling point (240.4 °C vs. not reported for the analog, but expected to differ based on polarizability) [1]. The density of the target compound is 1.657 g/cm³, while the refractive index is 1.447 . These quantitative differences directly affect purification, formulation, and volatility.

Physicochemical Property Differentiation Halogen Exchange Lead Optimization

Aldehyde Dehydrogenase 2 (ALDH2) Inhibitory Activity: Class-Level Inference

While no direct ALDH2 inhibition data is available for the target compound itself, structurally related halogenated butyraldehydes have demonstrated ALDH-2 inhibitory activity with IC50 values in the low micromolar to nanomolar range [1][2]. The target compound's unique halogenation pattern may confer distinct selectivity or potency compared to the broad class of ALDH-2 inhibitors, but this remains unquantified.

ALDH2 Inhibition Addiction Therapy Enzyme Selectivity

Synthetic Utility as a Fluorinated Building Block: Cross-Study Comparison with Non-Fluorinated Butyraldehydes

The presence of multiple fluorine and chlorine atoms makes the compound a valuable intermediate for introducing both fluorinated and chlorinated motifs into target molecules, a property absent in non-halogenated butyraldehydes such as butanal (CAS 123-72-8) . The compound's higher density (1.657 g/cm³) and boiling point (240.4 °C) compared to butanal (density ~0.8 g/cm³, boiling point ~75 °C) indicate substantially different reactivity and phase behavior [1].

Fluorinated Building Block Synthetic Intermediate Agrochemical Synthesis

Research and Industrial Application Scenarios Where 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde Provides an Advantage


Synthesis of High-Boiling, Lipophilic Fluorinated Intermediates

The target compound's elevated boiling point (240.4 °C) and density (1.657 g/cm³) relative to non-halogenated butyraldehydes make it suitable for reactions requiring higher thermal stability or for processes where product separation by distillation or phase partitioning is advantageous . This property is particularly relevant for agrochemical or pharmaceutical intermediate synthesis where fluorinated motifs are desired for metabolic stability [1].

Lead Compound Generation for ALDH-2 Targeted Drug Discovery

Based on class-level evidence of ALDH-2 inhibition by halogenated butyraldehydes, the target compound can serve as a starting point for medicinal chemistry campaigns aimed at developing novel ALDH-2 inhibitors for addiction therapy . Its unique halogen pattern may offer differentiated selectivity and pharmacokinetic profiles compared to existing inhibitors [1].

Development of Halogenated Agrochemical Intermediates

The polyhalogenated nature of the compound aligns with the trend in modern agrochemicals where fluorine and chlorine substitutions enhance bioavailability and environmental persistence [1]. The target compound can be used to construct complex molecules with tailored halogen content.

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